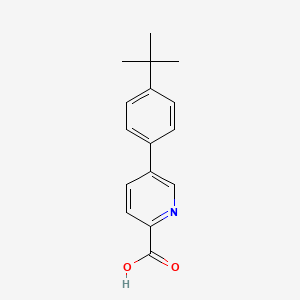
5-(4-t-Butylphenyl)picolinic acid
Vue d'ensemble
Description
5-(4-t-Butylphenyl)picolinic acid is an organic compound with the molecular formula C16H17NO2 . It is a derivative of picolinic acid, which is a metabolite of the amino acid tryptophan .
Molecular Structure Analysis
The molecular structure of 5-(4-t-Butylphenyl)picolinic acid consists of a pyridine ring with a carboxylic acid (COOH) substituent at the 2-position and a 4-t-butylphenyl group at the 5-position . The molecular weight of the compound is 255.31 .Physical And Chemical Properties Analysis
5-(4-t-Butylphenyl)picolinic acid is a white solid . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Applications De Recherche Scientifique
Electrochemical Sensor Development
- Scientific Field : Analytical Chemistry
- Application Summary : “5-(4-t-Butylphenyl)picolinic acid” is used in the development of molecularly imprinted polymers (MIPs)-based electrochemical sensors for the rapid and selective detection of picolinic acid (PIC), a key metabolite found in the amino acid tryptophan .
- Methods of Application : The electrochemical sensor performance was evaluated using differential pulse voltammetry (DPV) in a linear range between 1 and 5 mM . The interference analysis was also conducted on the MIPs sensor to evaluate its ability to selectively detect PIC in the presence of other interfering molecules .
- Results : The sensor has a limit of detection of 0.6 mM and a limit of quantification of 1.7 mM . The results demonstrate that this sensor has significant potential for use in the rapid and selective detection of PIC by electrochemical analysis .
Antiviral Abilities
- Scientific Field : Virology
- Application Summary : Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
- Methods of Application : The researchers found that picolinic acid specifically blocks the fusion of the virus envelope and the host cell membrane, which is crucial for virus entry into its target cell .
- Results : The compound was found to be effective against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus . The compound did not have much effect on non-enveloped viruses like rotavirus and coxsackievirus .
Synthetic Auxin Herbicides
- Scientific Field : Agricultural Chemistry
- Application Summary : “5-(4-t-Butylphenyl)picolinic acid” is used in the synthesis of novel synthetic auxin herbicides .
- Methods of Application : Using the structural skeleton of picolinic acid as a template, new compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity .
- Results : The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots. The IC50 value of one of the compounds was 45 times lower than that of the halauxifen-methyl commercial herbicide . The new compounds indicated better post-emergence herbicidal activity than picloram at a dosage of 300 gha−1, and it was also safe for corn, wheat, and sorghum at this dosage .
Broad-Spectrum Antiviral Activity
- Scientific Field : Virology
- Application Summary : Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . It specifically blocks the fusion of the virus envelope and the host cell membrane, which is crucial for virus entry into its target cell .
- Methods of Application : The researchers at the Indian Institute of Science (IISc) and collaborators conducted a study to test the compound’s antiviral potential . They found that picolinic acid could slow down viral entry into host cells .
- Results : Picolinic acid displayed a preference for blocking enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus . The compound did not have much effect on non-enveloped viruses like rotavirus and coxsackievirus .
Anti-Inflammatory and Anticancer Properties
- Scientific Field : Medicinal Chemistry
- Application Summary : Picolinic acid derivatives, including “5-(4-t-Butylphenyl)picolinic acid”, have been studied for their anti-inflammatory and anticancer properties .
- Methods of Application : Researchers have been focusing on nitro-substituted metal complexes of picolinic acid derivatives for the discovery of novel metal complexes with potential medicinal properties .
- Results : The study is still ongoing, and the results are yet to be published .
Chemical Properties Study
- Scientific Field : Physical Chemistry
- Application Summary : “5-(4-t-Butylphenyl)picolinic acid” is studied for its chemical properties, including its structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .
- Methods of Application : The compound is analyzed using various physical and chemical methods to determine its properties .
- Results : The results of these studies provide valuable information for its applications in various scientific fields .
Anticancer Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Rhenium (I) tricarbonyl complexes of “5-(4-t-Butylphenyl)picolinic acid” and its fluorinated complex derivatives have been synthesized and studied for their in vitro anticancer activities on lung cancer cells .
- Methods of Application : The complexes were characterized using various spectroscopic techniques and single-crystal X-ray diffraction . The in vitro biological screening was conducted on Vero (healthy mammalian), HeLa (cervical carcinoma), and A549 (lung cancer) cells .
- Results : One toxic complex, fac- [Re (Pico) (CO) 3 (H2O)], showed significant anticancer activity with respective LC50 values of 9.0±0.9, 15.8±4.9 (SI=0.570), and 20.9±0.8 (SI=0.430) μg/mL .
Anti-Inflammatory Properties
- Scientific Field : Medicinal Chemistry
- Application Summary : Picolinic acid derivatives, including “5-(4-t-Butylphenyl)picolinic acid”, have been studied for their anti-inflammatory properties .
- Methods of Application : Researchers have been focusing on nitro-substituted metal complexes of picolinic acid derivatives for the discovery of novel metal complexes with potential medicinal properties .
- Results : The study is still ongoing, and the results are yet to be published .
Chemical Properties Study
- Scientific Field : Physical Chemistry
- Application Summary : “5-(4-t-Butylphenyl)picolinic acid” is studied for its chemical properties, including its structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .
- Methods of Application : The compound is analyzed using various physical and chemical methods to determine its properties .
- Results : The results of these studies provide valuable information for its applications in various scientific fields .
Propriétés
IUPAC Name |
5-(4-tert-butylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-14(15(18)19)17-10-12/h4-10H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFLUGXFKLHZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylphenyl)picolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



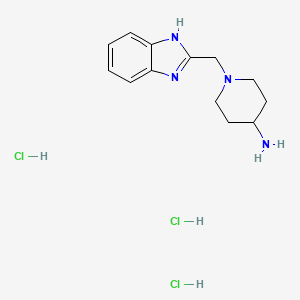
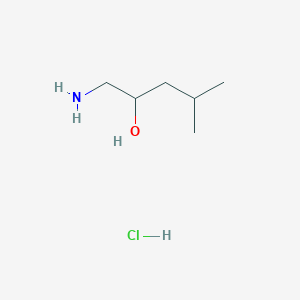
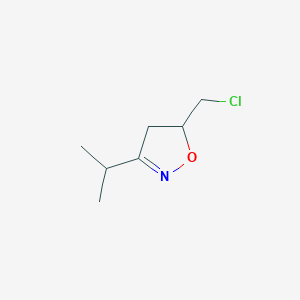
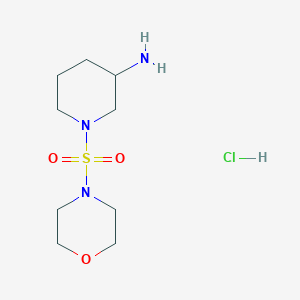
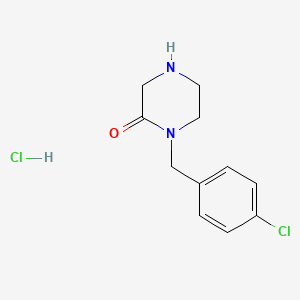
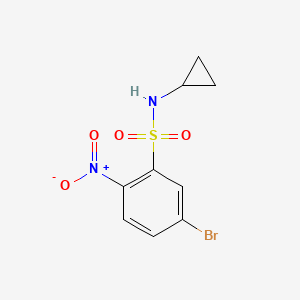
![7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL](/img/structure/B1443180.png)
![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)
![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)
![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)
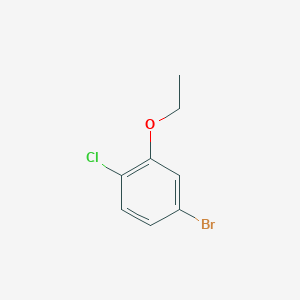
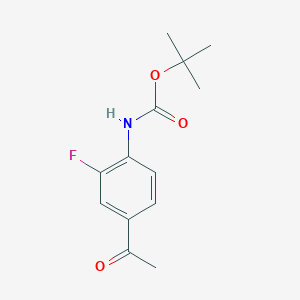
![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)